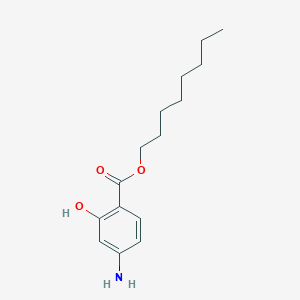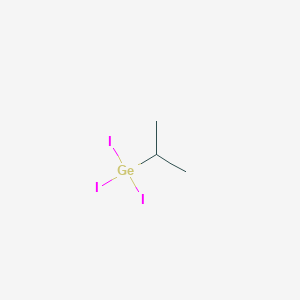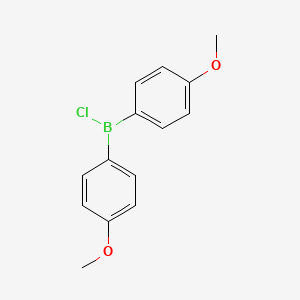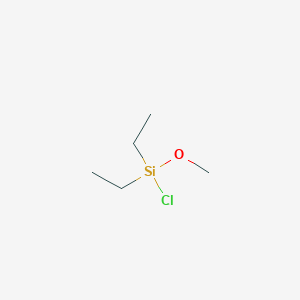
Chloro(diethyl)methoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylmethoxysilyl chloride is an organosilicon compound with the chemical formula C₇H₁₇ClOSi. It is a member of the silyl chloride family, which are commonly used as intermediates in organic synthesis, particularly for the protection of hydroxyl groups in alcohols and phenols. This compound is characterized by the presence of a silicon atom bonded to two ethyl groups, one methoxy group, and one chlorine atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethylmethoxysilyl chloride can be synthesized through the reaction of diethylchlorosilane with methanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction is as follows:
(C₂H₅)₂SiCl₂ + CH₃OH → (C₂H₅)₂Si(OCH₃)Cl + HCl
This reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid by-product and drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of diethylmethoxysilyl chloride involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation to separate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Diethylmethoxysilyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding silyl ethers, silyl amines, and silyl thioethers.
Hydrolysis: In the presence of water, diethylmethoxysilyl chloride hydrolyzes to form diethylmethoxysilanol and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with other silanes or silanols to form siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with diethylmethoxysilyl chloride.
Bases: Pyridine, triethylamine, and imidazole are often used to neutralize the hydrochloric acid by-product.
Solvents: Anhydrous solvents such as dichloromethane, toluene, and tetrahydrofuran are typically used to dissolve the reactants and facilitate the reaction.
Major Products
Silyl Ethers: Formed from the reaction with alcohols.
Silyl Amines: Formed from the reaction with amines.
Silyl Thioethers: Formed from the reaction with thiols.
Aplicaciones Científicas De Investigación
Diethylmethoxysilyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a protecting group for hydroxyl functionalities in complex organic molecules.
Material Science: Employed in the modification of surfaces and the synthesis of siloxane polymers.
Biology and Medicine: Utilized in the preparation of biocompatible materials and drug delivery systems.
Industrial Applications: Used in the production of adhesives, sealants, and coatings.
Mecanismo De Acción
The mechanism of action of diethylmethoxysilyl chloride involves the formation of a covalent bond between the silicon atom and the nucleophile. The chlorine atom is displaced by the nucleophile, resulting in the formation of a new silyl compound. The silicon atom’s ability to form stable bonds with a variety of nucleophiles makes diethylmethoxysilyl chloride a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl Chloride: Another silyl chloride used for similar purposes but with different steric and electronic properties.
Triethylsilyl Chloride: Similar to diethylmethoxysilyl chloride but with three ethyl groups attached to the silicon atom.
Dimethylmethoxysilyl Chloride: Similar structure but with methyl groups instead of ethyl groups.
Uniqueness
Diethylmethoxysilyl chloride is unique due to its specific combination of ethyl and methoxy groups, which provide a balance of steric hindrance and reactivity. This makes it particularly useful in applications where selective protection and deprotection of functional groups are required.
Propiedades
Número CAS |
18157-18-1 |
|---|---|
Fórmula molecular |
C5H13ClOSi |
Peso molecular |
152.69 g/mol |
Nombre IUPAC |
chloro-diethyl-methoxysilane |
InChI |
InChI=1S/C5H13ClOSi/c1-4-8(6,5-2)7-3/h4-5H2,1-3H3 |
Clave InChI |
LWQYFVMOHUUIJI-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride](/img/structure/B14710051.png)
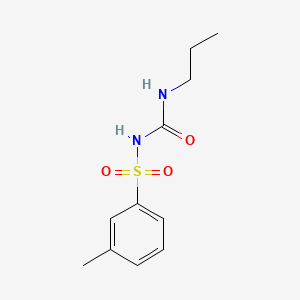
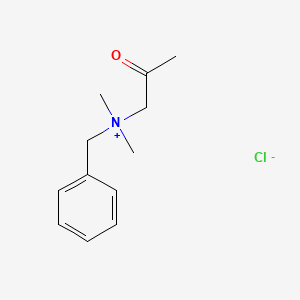
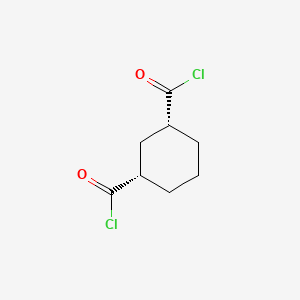
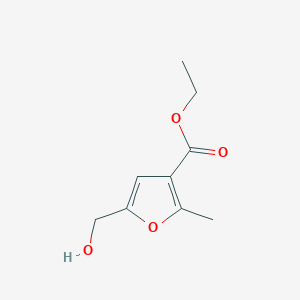
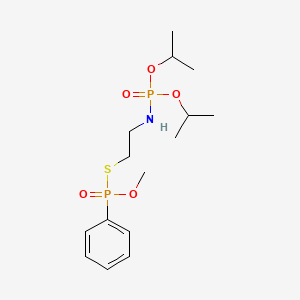


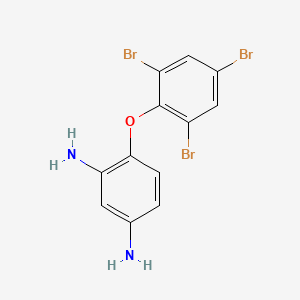
![(4Ar,4bs,6as,7s,9as,9bs,11ar)-7-acetyl-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14710109.png)
